N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 1005302-07-7
VCID: VC4907436
InChI: InChI=1S/C23H18F4N2O3S/c24-16-8-11-18(12-9-16)33(31,32)29-13-3-4-15-7-10-17(14-21(15)29)28-22(30)19-5-1-2-6-20(19)23(25,26)27/h1-2,5-12,14H,3-4,13H2,(H,28,30)
SMILES: C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C23H18F4N2O3S
Molecular Weight: 478.46

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide

CAS No.: 1005302-07-7

Cat. No.: VC4907436

Molecular Formula: C23H18F4N2O3S

Molecular Weight: 478.46

* For research use only. Not for human or veterinary use.

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide - 1005302-07-7

Specification

CAS No. 1005302-07-7
Molecular Formula C23H18F4N2O3S
Molecular Weight 478.46
IUPAC Name N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C23H18F4N2O3S/c24-16-8-11-18(12-9-16)33(31,32)29-13-3-4-15-7-10-17(14-21(15)29)28-22(30)19-5-1-2-6-20(19)23(25,26)27/h1-2,5-12,14H,3-4,13H2,(H,28,30)
Standard InChI Key DUQGQYZPXOAYFU-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F

Introduction

The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide is a complex organic molecule that combines several functional groups, including a tetrahydroquinoline ring, a benzenesulfonyl group, and a trifluoromethylbenzamide moiety. This compound is not explicitly detailed in the provided search results, but its components and similar structures can offer insights into its potential properties and applications.

Synthesis and Preparation

The synthesis of such a compound typically involves multiple steps, including the formation of the tetrahydroquinoline ring, introduction of the 4-fluorobenzenesulfonyl group, and attachment of the trifluoromethylbenzamide moiety. This process may involve reactions like nucleophilic substitution, sulfonylation, and amidation.

Potential Applications

Compounds with similar structures are often explored in pharmaceutical research for their potential biological activities, such as enzyme inhibition or receptor binding. The specific applications of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(trifluoromethyl)benzamide would require detailed biological assays to determine.

Data Table: Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-fluorobenzamideC22H18F2N2O3S428.5 g/mol946298-56-2
N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamideC14H9F4NO33489-71-3
4-(Aminosulfonyl)-N-((4-Fluorophenyl)Methyl)-BenzamideC14H13FN2O3S308.33 g/mol

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